Stereochemical Identity: Trans-Configuration Confirmation vs. Cis-Isomer
This product is specifically the trans-isomer of 4-acetamidocyclohexaneacetic acid. In contrast, the cis-isomer is designated under CAS 2901-45-3 . The trans-configuration is a critical parameter for applications where spatial geometry influences molecular recognition, such as in the synthesis of stereospecific drugs like Cariprazine .
| Evidence Dimension | Stereoisomeric Configuration |
|---|---|
| Target Compound Data | trans-4-Acetamidocyclohexaneacetic acid (CAS 2901-44-2) |
| Comparator Or Baseline | cis-4-Acetamidocyclohexaneacetic acid (CAS 2901-45-3) |
| Quantified Difference | Absolute stereochemical difference (trans vs. cis) |
| Conditions | N/A (Chemical Identity) |
Why This Matters
Stereochemistry dictates biological activity and synthetic outcomes; procuring the incorrect isomer (cis) will likely lead to failure in stereospecific synthetic routes.
